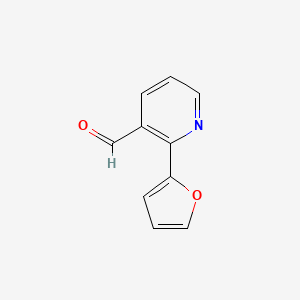

2-(Furan-2-yl)nicotinaldehyd

Übersicht

Beschreibung

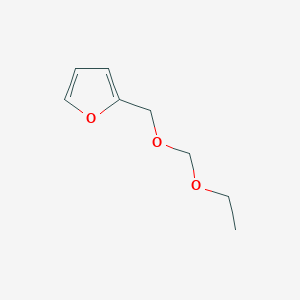

2-(Furan-2-yl)nicotinaldehyde is a chemical compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 . It is a derivative of furan, a five-membered heterocyclic ring with four carbon atoms and one oxygen atom .

Synthesis Analysis

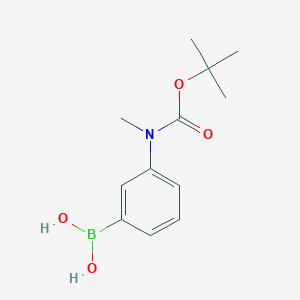

The synthesis of furan derivatives has been explored in various studies . For instance, one method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with diphosphorus pentasulfide to form the corresponding thioamide . The thioamide is then oxidized with potassium ferricyanide in an alkaline solution to form the furan derivative .Molecular Structure Analysis

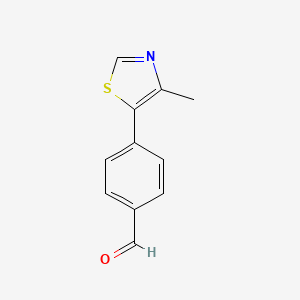

The molecular structure of 2-(Furan-2-yl)nicotinaldehyde includes a furan ring attached to a nicotinaldehyde group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The nicotinaldehyde group consists of a pyridine ring with an aldehyde functional group .Chemical Reactions Analysis

Furan derivatives, including 2-(Furan-2-yl)nicotinaldehyde, can undergo various chemical reactions . For example, they can participate in electrophilic substitution reactions, where the substituent enters the 5-position of the furan ring . They can also undergo hydroarylation of the furan side chain carbon–carbon double bond in reactions with arenes under superelectrophilic activation .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Furan-2-yl)nicotinaldehyde include a predicted density of 1.216±0.06 g/cm3 and a predicted boiling point of 317.4±32.0 °C . The melting point and flash point are not available .Wissenschaftliche Forschungsanwendungen

Antibakterielle Wirkstoffe

2-(Furan-2-yl)nicotinaldehyd: wurde als ein wichtiger Vorläufer bei der Synthese neuer Furan-Derivate mit signifikanter antibakterieller Aktivität identifiziert . Diese Verbindungen haben sich sowohl gegen grampositive als auch gramnegative Bakterien als vielversprechend erwiesen, was angesichts der zunehmenden Besorgnis über Antibiotikaresistenz von entscheidender Bedeutung ist. Der Furan-Kern, der Bestandteil dieser Verbindungen ist, ist für seine therapeutische Wirksamkeit bekannt und inspiriert die Entwicklung innovativer antibakterieller Wirkstoffe.

Furan-Plattformchemikalien

Die Verbindung gehört auch zu der breiteren Kategorie der Furan-Plattformchemikalien (FPCs), die aus Biomasse gewonnen werden . Diese FPCs spielen eine Schlüsselrolle bei der Abkehr von traditionellen, auf Erdöl basierenden Chemikalien hin zu nachhaltigeren, aus Biomasse gewonnenen Alternativen. This compound kann zur Synthese einer Vielzahl von Chemikalien verwendet werden, was das Potenzial von biobasierten Materialien über Kraftstoffe und Kunststoffe hinaus aufzeigt.

Epoxidharze

Furan-Derivate, einschließlich This compound, werden für ihre Verwendung bei der Synthese von Epoxidharzen untersucht . Diese Harze werden aus natürlichen Zellulose- und Hemizellulose-Rohstoffen gewonnen und haben das Potenzial, traditionelle, auf Phthalaten basierende Produkte zu ersetzen und bieten eine umweltfreundlichere Option in der Materialwissenschaft.

Zukünftige Richtungen

The future directions for 2-(Furan-2-yl)nicotinaldehyde could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Furan derivatives are considered platform chemicals that can be economically synthesized from biomass, offering a range of compounds that can be obtained . Therefore, there is potential for more research and development in this area.

Biochemische Analyse

Biochemical Properties

2-(Furan-2-yl)nicotinaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit nitric oxide synthase, thereby reducing the production of nitric oxide in certain cell types . This interaction is crucial as nitric oxide is a key signaling molecule involved in various physiological processes, including vasodilation and immune response.

Cellular Effects

The effects of 2-(Furan-2-yl)nicotinaldehyde on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in Caco-2 cells, 2-(Furan-2-yl)nicotinaldehyde inhibits the production of nitric oxide and the expression of inducible nitric oxide synthase . This inhibition can modulate inflammatory responses and cellular stress pathways, highlighting its potential as an anti-inflammatory agent.

Molecular Mechanism

At the molecular level, 2-(Furan-2-yl)nicotinaldehyde exerts its effects through specific binding interactions with biomolecules. It binds to the active site of nitric oxide synthase, inhibiting its activity and thus reducing nitric oxide production . Additionally, it may influence gene expression by modulating transcription factors and signaling pathways involved in inflammation and cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Furan-2-yl)nicotinaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Furan-2-yl)nicotinaldehyde remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in vitro has been associated with sustained inhibition of nitric oxide production and modulation of inflammatory pathways.

Dosage Effects in Animal Models

The effects of 2-(Furan-2-yl)nicotinaldehyde vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory properties by inhibiting nitric oxide production and reducing inflammation . At higher doses, it may exhibit toxic effects, including cellular toxicity and adverse impacts on organ function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(Furan-2-yl)nicotinaldehyde is involved in several metabolic pathways. It interacts with enzymes such as nitric oxide synthase, influencing the metabolic flux of nitric oxide and related metabolites . The compound’s impact on metabolic pathways can alter the levels of key metabolites, thereby affecting cellular function and physiological responses.

Transport and Distribution

Within cells and tissues, 2-(Furan-2-yl)nicotinaldehyde is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of 2-(Furan-2-yl)nicotinaldehyde is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enables the compound to interact with its target enzymes and proteins, thereby modulating cellular processes at the subcellular level.

Eigenschaften

IUPAC Name |

2-(furan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-8-3-1-5-11-10(8)9-4-2-6-13-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHHRFRBVDJKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1441816.png)

![4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1441817.png)

![2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441819.png)

![6-Oxa-1-azaspiro[3.3]heptane](/img/structure/B1441835.png)

![2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL](/img/structure/B1441836.png)